molecular formula C10H9ClO B101120 6-Chloro-2-tetralone CAS No. 17556-18-2

6-Chloro-2-tetralone

Cat. No.: B101120
CAS No.: 17556-18-2
M. Wt: 180.63 g/mol
InChI Key: QQSYTUUAEZUAKL-UHFFFAOYSA-N
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Description

6-Chloro-2-tetralone is an organic compound with the molecular formula C10H9ClO It is a chlorinated derivative of tetralone, characterized by a chlorine atom at the sixth position of the tetralone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-tetralone typically involves the chlorination of 2-tetralone. One common method is the Friedel-Crafts acylation reaction, where 2-tetralone is treated with thionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-tetralone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a base.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

6-Chloro-2-tetralone has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 6-Chloro-1-tetralone
  • 6-Chloro-3-tetralone
  • 6-Chloro-4-tetralone

Comparison: 6-Chloro-2-tetralone is unique due to the position of the chlorine atom, which influences its reactivity and interactionsFor instance, the position of the chlorine atom can affect the compound’s ability to undergo specific reactions and form particular products .

Properties

IUPAC Name

6-chloro-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSYTUUAEZUAKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403474
Record name 6-Chloro-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17556-18-2
Record name 6-Chloro-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-2-tetralone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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